molecular formula C13H11F6N3O3 B5424215 2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

Cat. No.: B5424215
M. Wt: 371.23 g/mol
InChI Key: SNTKABFEXCLYIE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone is a complex organic compound characterized by the presence of trifluoromethyl groups and a nitro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of 2-nitro-4-(trifluoromethyl)phenol with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with piperazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding amines.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone is unique due to the combination of trifluoromethyl groups, a nitro-substituted phenyl ring, and a piperazine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F6N3O3/c14-12(15,16)8-1-2-9(10(7-8)22(24)25)20-3-5-21(6-4-20)11(23)13(17,18)19/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTKABFEXCLYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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